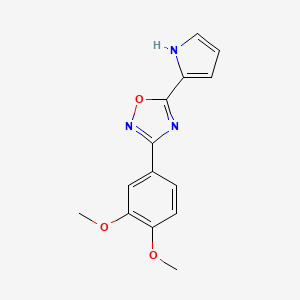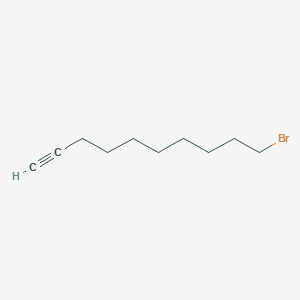
10-Bromo-1-decyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Bromodec-1-ino es un compuesto orgánico con la fórmula molecular C10H17Br . Es un alquino bromado, caracterizado por la presencia de un átomo de bromo unido a una cadena de decino. Este compuesto se utiliza como bloque de construcción en la síntesis orgánica y tiene aplicaciones en varios campos de investigación científica.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
10-Bromodec-1-ino se puede sintetizar mediante varios métodos. Un enfoque común implica la bromación de dec-1-ino utilizando bromo o N-bromosuccinimida (NBS) en presencia de un iniciador radical como el azobisisobutirnitrilo (AIBN). La reacción típicamente ocurre bajo condiciones suaves y produce el producto deseado con alta pureza .
Métodos de Producción Industrial
En entornos industriales, la producción de 10-bromodec-1-ino puede implicar procesos de flujo continuo para garantizar la calidad y el rendimiento consistentes. El uso de sistemas automatizados y técnicas avanzadas de purificación, como la destilación y la cromatografía, ayuda a obtener el compuesto en grandes cantidades adecuadas para aplicaciones comerciales .
Análisis De Reacciones Químicas
Tipos de Reacciones
10-Bromodec-1-ino experimenta varias reacciones químicas, que incluyen:
Reacciones de Sustitución: El átomo de bromo puede ser sustituido por otros nucleófilos, como aminas o tioles, para formar nuevos compuestos.
Reacciones de Adición: El triple enlace en el alquino puede participar en reacciones de adición con halógenos, hidrógeno u otros electrófilos.
Reacciones de Acoplamiento: Puede experimentar reacciones de acoplamiento, como el acoplamiento de Sonogashira, para formar enlaces carbono-carbono con haluros de arilo o vinilo.
Reactivos y Condiciones Comunes
Reacciones de Sustitución: Los reactivos comunes incluyen azida de sodio, tiocianato de potasio y varias aminas. Estas reacciones a menudo ocurren en solventes polares como la dimetilformamida (DMF) o el dimetilsulfóxido (DMSO) a temperaturas elevadas.
Reacciones de Adición: Se utilizan reactivos como el gas hidrógeno (H2) con un catalizador de paladio, o halógenos como el bromo (Br2) y el cloro (Cl2), bajo condiciones controladas.
Reacciones de Acoplamiento: Los catalizadores de paladio, el yoduro de cobre (CuI) y las bases como la trietilamina (TEA) se emplean típicamente en estas reacciones.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen alquinos sustituidos, alquenos y varios productos acoplados, dependiendo de las condiciones de reacción específicas y los reactivos utilizados .
Aplicaciones Científicas De Investigación
10-Bromodec-1-ino tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas complejas, incluidos productos farmacéuticos y agroquímicos.
Biología: El compuesto se emplea en el estudio de la inhibición enzimática y el etiquetado de proteínas debido a su capacidad para formar enlaces covalentes con moléculas biológicas.
Medicina: La investigación de posibles agentes terapéuticos a menudo involucra 10-bromodec-1-ino como precursor o intermedio en la síntesis de fármacos.
Mecanismo De Acción
El mecanismo por el cual 10-bromodec-1-ino ejerce sus efectos implica la formación de enlaces covalentes con las moléculas diana. El átomo de bromo actúa como un grupo saliente, permitiendo que el alquino reaccione con nucleófilos o electrófilos. Esta reactividad lo convierte en una herramienta valiosa en la biología química para modificar proteínas y otras biomoléculas .
Comparación Con Compuestos Similares
Compuestos Similares
10-Bromodec-1-eno: Similar en estructura, pero contiene un doble enlace en lugar de un triple enlace.
1-Bromodecano: Un alcano saturado con un átomo de bromo, que carece de la funcionalidad alquino.
10-Yododec-1-ino: Un alquino con un átomo de yodo en lugar de bromo, que exhibe una reactividad diferente debido a las propiedades del halógeno.
Singularidad
10-Bromodec-1-ino es único debido a su combinación de un átomo de bromo y un triple enlace, lo que imparte una reactividad y versatilidad distintas en aplicaciones sintéticas. Su capacidad para participar en una amplia gama de reacciones químicas lo convierte en un compuesto valioso tanto en la investigación académica como industrial .
Propiedades
IUPAC Name |
10-bromodec-1-yne |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17Br/c1-2-3-4-5-6-7-8-9-10-11/h1H,3-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CESFUICOMLXLTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCCCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
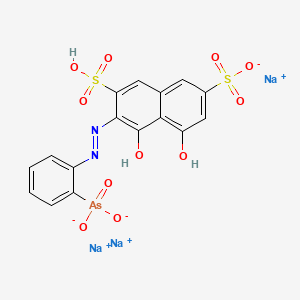
![1-benzyl-2-[(E)-3-(1-benzyl-1,3-dimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]-1,3-dimethylbenzo[e]indole;hexafluorophosphate](/img/structure/B12509321.png)

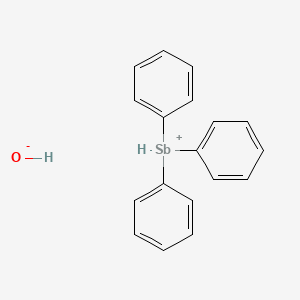
![4-(4-{4-[5-(Trifluoromethyl)-2-pyridinyl]benzyl}piperazino)benzenecarbonitrile](/img/structure/B12509344.png)
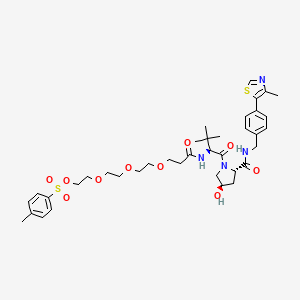
![2-Isopropylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B12509362.png)
![Butyl({[4-({4-[2-(4-{4-[(butyldimethylammonio)methyl]benzamido}phenyl)ethenyl]phenyl}carbamoyl)phenyl]methyl})dimethylazanium dichloride](/img/structure/B12509369.png)

![2-[2-amino-3-(3-fluorophenyl)propyl]isoindole-1,3-dione;hydrochloride](/img/structure/B12509380.png)

![N-[2-(diphenylphosphanyl)-1-[2-(diphenylphosphanyl)-4,5-dimethoxyphenyl]ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12509382.png)
![{4-[(tert-butoxycarbonyl)oxy]-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidin-2-yl}acetic acid](/img/structure/B12509390.png)
